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Introduction
L-Carnosine, an endogenous dipeptide composed of β-alanine and L-histidine, offers a

multitude of therapeutic benefits, including potent antioxidant, anti-inflammatory, and anti-

glycation properties.[1][2][3] Its application in pharmaceuticals and nutraceuticals is, however,

significantly hampered by its low oral bioavailability. This is primarily due to rapid enzymatic

hydrolysis in the bloodstream and tissues by carnosinases (CNDP1 and CNDP2), which break

it down into its constituent amino acids.[1][2][4] To overcome this limitation, various advanced

drug delivery systems have been developed to protect L-Carnosine from degradation,

enhance its absorption, and improve its therapeutic efficacy.

These application notes provide a comprehensive overview of different L-Carnosine delivery

strategies, including vesicular systems, nanoparticle-based carriers, and prodrug approaches.

Detailed protocols for the preparation and evaluation of these systems are provided to guide

researchers in their drug development efforts.

Challenges in L-Carnosine Delivery
The primary obstacle to the systemic delivery of L-Carnosine is its susceptibility to enzymatic

degradation. This challenge is depicted in the signaling pathway diagram below, which

illustrates the hydrolysis of L-Carnosine by carnosinases and how a protective delivery system

can mitigate this issue.
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Caption: Enzymatic degradation of L-Carnosine and the protective role of delivery systems.
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Quantitative Data on L-Carnosine Delivery Systems
The following tables summarize the physicochemical properties and bioavailability

enhancements of various L-Carnosine delivery systems as reported in the literature.

Table 1: Vesicular Delivery Systems for L-Carnosine

Delivery
System

Compositio
n

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

Liposomes
DPPC:Choles

terol (7:3)
133 - 41.7 [5][6]

Conventional

Liposomes

Phospholipid

s
300 - 500 -40 to -50 62.67 [7]

Ultradeforma

ble

Liposomes

(Transferoso

mes)

Phospholipid

s, Tween 80
300 - 500 -40 to -50 66.33 [7]

Ceramidoso

mes

Phospholipid

s, Ceramides
300 - 500 -40 to -50 28.33 [7]

Hya-

Ascorposome

s (CAR-HA-

ASP)

Phospholipid

s, Hyaluronic

Acid

192.6 ± 0.56 -16 ± 1.34 85.23 ± 1.89 [8]

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol: Chol

Table 2: Nanoparticle-Based Delivery Systems for L-Carnosine
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Delivery
System

Compositio
n

Particle
Size (nm)

Drug
Loading (%)

Encapsulati
on
Efficiency
(%)

Reference

Chitosan

Nanoparticles

(CSNPs)

Chitosan,

TPP
244.5 ± 4.2 32 ± 2.32 83.63 ± 0.23 [9]

L-Carnosine

Analog NPs

(CaNPs)

Fmoc-β-Ala-

L-His-(Trt)-o-

methyl

formate,

Fmoc-Arg-

(Pbf)-OH,

Zinc

~200 - - [10]

TPP: Tripolyphosphate

Table 3: Prodrug Approach for Improved Bioavailability

Prodrug
Bioavailability
Improvement

Animal Model Reference

Octyl ester of D-

Carnosine

2.6-fold increase in

oral bioavailability

compared to D-

Carnosine

Rats [11][12]

Experimental Protocols
The following are detailed protocols for the preparation and evaluation of L-Carnosine delivery

systems.

Protocol 1: Preparation of L-Carnosine Loaded
Liposomes by Thin-Layer Hydration and Extrusion
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Objective: To encapsulate L-Carnosine within liposomal vesicles.

Materials:

Dipalmitoylphosphatidylcholine (DPPC)

Cholesterol (Chol)

L-Carnosine

Chloroform

Methanol

Phosphate Buffered Saline (PBS), pH 7.4

Rotary evaporator

Probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

1. Dissolve DPPC and Cholesterol (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1

v/v) mixture in a round-bottom flask.[5]

2. Attach the flask to a rotary evaporator.

3. Evaporate the organic solvents under vacuum at a temperature above the lipid phase

transition temperature (for DPPC, this is >41°C) to form a thin, uniform lipid film on the

inner wall of the flask.

4. Continue evaporation for at least 1 hour after the film appears dry to remove residual

solvent.

Hydration:
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1. Prepare an aqueous solution of L-Carnosine in PBS (pH 7.4) at a desired concentration

(e.g., 1 mg/mL).

2. Add the L-Carnosine solution to the round-bottom flask containing the lipid film.

3. Hydrate the lipid film by rotating the flask in the rotary evaporator (without vacuum) at a

temperature above the phase transition temperature for 1-2 hours. This will result in the

formation of multilamellar vesicles (MLVs).

Size Reduction and Unilamellar Vesicle Formation:

1. Subject the MLV suspension to probe sonication for 5-10 minutes on ice to reduce the size

of the vesicles.

2. Load the sonicated liposome suspension into an extruder.

3. Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate

membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs)

of a uniform size.[4]

Purification:

1. Remove unencapsulated L-Carnosine by dialysis against PBS or by size exclusion

chromatography.

Protocol 2: Preparation of L-Carnosine Loaded Chitosan
Nanoparticles by Ionic Gelation
Objective: To formulate L-Carnosine into chitosan nanoparticles.

Materials:

Low molecular weight Chitosan

Acetic acid

Sodium tripolyphosphate (TPP)
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L-Carnosine

Deionized water

Magnetic stirrer

Centrifuge

Procedure:

Chitosan Solution Preparation:

1. Prepare a chitosan solution (e.g., 1.5 mg/mL) by dissolving chitosan in a 1% (v/v) acetic

acid solution.[9]

2. Stir the solution continuously at room temperature for 24 hours to ensure complete

dissolution.[9]

Addition of L-Carnosine:

1. Prepare an L-Carnosine solution (e.g., 1 mg/mL) in deionized water.

2. Add the L-Carnosine solution to the chitosan solution and stir to mix.[9]

Nanoparticle Formation:

1. Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.

2. Add the TPP solution dropwise to the chitosan-carnosine mixture under constant magnetic

stirring (e.g., 800 rpm) at room temperature.[9]

3. Continue stirring for a defined period (e.g., 1-8 hours) to allow for the formation of

nanoparticles via ionic crosslinking between the positively charged chitosan and the

negatively charged TPP.[9]

Purification:

1. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
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2. Discard the supernatant containing unencapsulated L-Carnosine and unreacted reagents.

3. Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again.

Repeat this step twice.

4. Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further

analysis or lyophilize for long-term storage.

Protocol 3: In Vitro Drug Release Study using Dialysis
Bag Method
Objective: To evaluate the release profile of L-Carnosine from the delivery system over time.

Materials:

L-Carnosine loaded delivery system (liposomes or nanoparticles)

Dialysis membrane tubing (with an appropriate molecular weight cut-off)

Release medium (e.g., PBS, pH 7.4)

Shaking incubator or water bath

Analytical instrument for L-Carnosine quantification (e.g., HPLC)

Procedure:

Preparation:

1. Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

2. Pipette a known amount of the L-Carnosine loaded formulation into one end of the

dialysis bag and securely seal both ends.

3. Place the sealed bag into a vessel containing a defined volume of the release medium

(e.g., 50 mL).

Incubation:
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1. Incubate the setup at 37°C with continuous gentle stirring.

Sampling:

1. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small

aliquot of the release medium.

2. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain sink conditions.

Analysis:

1. Quantify the concentration of L-Carnosine in the collected samples using a validated

analytical method like HPLC.

2. Calculate the cumulative percentage of L-Carnosine released at each time point.

Experimental Workflow and Logic
The development and evaluation of a novel L-Carnosine delivery system typically follow a

structured workflow, from initial formulation to preclinical testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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